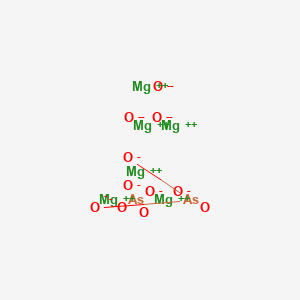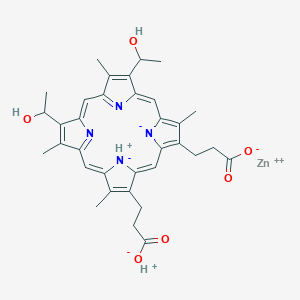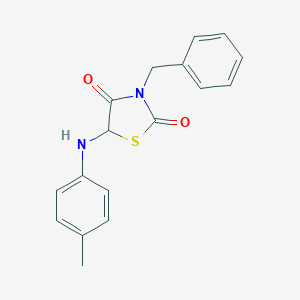![molecular formula C15H17N5O4S B228549 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is synthesized through a complex process that involves several steps, and its mechanism of action is still being studied. In
Mécanisme D'action
The mechanism of action of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is still being studied. However, it has been suggested that this compound works by inhibiting certain enzymes that are essential for the growth and survival of cancer cells. In addition, it has been suggested that this compound works by disrupting the cell membrane of insects and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide are still being studied. However, it has been shown to have low toxicity in vitro, making it a potentially safe compound for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in lab experiments include its potential applications in various fields such as medicine, agriculture, and environmental science. In addition, this compound has been shown to have low toxicity in vitro, making it a potentially safe compound for use in lab experiments. However, the limitations of using this compound in lab experiments include its complex synthesis process and the limited knowledge of its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide. These include further studies on its mechanism of action, its potential applications in medicine, agriculture, and environmental science, and the development of more efficient synthesis methods. In addition, further studies on the toxicity of this compound in vivo are needed to determine its safety for use in humans and animals.
Conclusion:
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. The synthesis of this compound involves several steps, and its mechanism of action is still being studied. However, it has been shown to have low toxicity in vitro, making it a potentially safe compound for use in lab experiments. Further studies on its mechanism of action, potential applications, and toxicity are needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide involves several steps, including the reaction of morpholine with thiosemicarbazide, followed by the reaction of the resulting product with 2-bromoacetic acid. The final product is obtained by reacting the intermediate product with 4-oxocyclohexa-2,5-diene-1-carboxaldehyde. This process is complex and requires careful monitoring to obtain a pure product.
Applications De Recherche Scientifique
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, this compound has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. In environmental science, this compound has been studied for its potential use as a water treatment agent, as it has been shown to have the ability to remove heavy metals from water.
Propriétés
Formule moléculaire |
C15H17N5O4S |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N//'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide |
InChI |
InChI=1S/C15H17N5O4S/c21-12-3-1-11(2-4-12)9-16-17-13(22)10-24-15-14(18-25-19-15)20-5-7-23-8-6-20/h1-4,9,16H,5-8,10H2,(H,17,22) |
Clé InChI |
KDZRQZNRZGQMHN-UHFFFAOYSA-N |
SMILES isomérique |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC(=O)C=C3 |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC(=O)C=C3 |
SMILES canonique |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)
![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)



![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

